molecular formula C16H11N3O4S2 B5182451 N,N'-(4-nitro-1,3-phenylene)di(2-thiophenecarboxamide) CAS No. 5245-72-7

N,N'-(4-nitro-1,3-phenylene)di(2-thiophenecarboxamide)

Cat. No. B5182451
CAS RN: 5245-72-7
M. Wt: 373.4 g/mol
InChI Key: BBAOZJNAOZOBIL-UHFFFAOYSA-N
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Description

N,N'-(4-nitro-1,3-phenylene)di(2-thiophenecarboxamide), commonly known as NPTT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NPTT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 418.44 g/mol.

Mechanism of Action

The mechanism of action of NPTT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer therapy, NPTT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In antimicrobial activity, NPTT has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death. In electrochemical sensing, NPTT acts as a redox mediator, facilitating the transfer of electrons between the electrode and the analyte.
Biochemical and Physiological Effects
NPTT has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that NPTT can induce apoptosis in cancer cells and inhibit the growth of various pathogens. In vivo studies have shown that NPTT has low toxicity and is well-tolerated by animals. However, more research is needed to fully understand the biochemical and physiological effects of NPTT.

Advantages and Limitations for Lab Experiments

One of the advantages of NPTT is its high purity and stability, which makes it suitable for use in various lab experiments. NPTT is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of NPTT is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand the toxicity and safety profile of NPTT.

Future Directions

There are several future directions for research on NPTT. One area of interest is the development of NPTT-based anticancer drugs with improved efficacy and reduced toxicity. Another area of interest is the use of NPTT as a sensing material in biosensors for the detection of various biomolecules. Additionally, more research is needed to explore the antimicrobial properties of NPTT and its potential applications in the development of new antimicrobial agents.
Conclusion
N,N'-(4-nitro-1,3-phenylene)di(2-thiophenecarboxamide), or NPTT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NPTT can be synthesized through a multi-step process and has been studied for its potential applications in cancer therapy, antimicrobial activity, and electrochemical sensing. The mechanism of action of NPTT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NPTT has both biochemical and physiological effects, and its advantages and limitations make it suitable for use in various lab experiments. There are several future directions for research on NPTT, including the development of NPTT-based anticancer drugs and the exploration of its antimicrobial properties.

Synthesis Methods

NPTT can be synthesized through a multi-step process involving the reaction of 4-nitro-1,3-phenylenediamine with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield NPTT. This synthesis method has been optimized to achieve a high yield of NPTT with a purity of over 99%.

Scientific Research Applications

NPTT has been studied for its potential applications in various scientific research fields, including cancer therapy, antimicrobial activity, and electrochemical sensing. In cancer therapy, NPTT has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In antimicrobial activity, NPTT has demonstrated strong antibacterial and antifungal properties against various pathogens. In electrochemical sensing, NPTT has been used as a sensing material in electrochemical biosensors for the detection of glucose and other biomolecules.

properties

IUPAC Name

N-[4-nitro-3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S2/c20-15(13-3-1-7-24-13)17-10-5-6-12(19(22)23)11(9-10)18-16(21)14-4-2-8-25-14/h1-9H,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAOZJNAOZOBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385493
Record name N,N'-(4-Nitro-1,3-phenylene)di(thiophene-2-carboxamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(4-Nitro-1,3-phenylene)di(thiophene-2-carboxamide)

CAS RN

5245-72-7
Record name N,N'-(4-Nitro-1,3-phenylene)di(thiophene-2-carboxamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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